molecular formula C17H16N2O2S B2547044 Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 612514-60-0

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2547044
CAS No.: 612514-60-0
M. Wt: 312.39
InChI Key: DHIUIYBLQZBPOE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS: 612514-60-0, molecular formula: C₁₇H₁₆N₂O₂S, molecular weight: 312.4 g/mol) is a thieno[2,3-b]pyridine derivative characterized by a 4-methylphenyl substituent at position 6 and an ethyl ester group at position 2. Thienopyridines are heterocyclic compounds of significant interest due to their diverse pharmacological activities, including antitumoral and antiangiogenic properties . The compound’s XLogP3 value of 4.7 indicates moderate lipophilicity, which influences its solubility and pharmacokinetic behavior .

Properties

IUPAC Name

ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-21-17(20)15-14(18)12-8-9-13(19-16(12)22-15)11-6-4-10(2)5-7-11/h4-9H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIUIYBLQZBPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Base Activation : Sodium ethoxide deprotonates the thiol group of the pyridine-2-thione, enhancing nucleophilicity.
  • Nucleophilic Attack : The sulfur atom attacks the carbonyl carbon of N-(4-methylphenyl)acetamide, forming a thioamide intermediate.
  • Cyclization : Intramolecular attack by the amino group on the cyano carbon generates the thieno[2,3-b]pyridine ring.
  • Aromatization : Elimination of water and ethanol completes the formation of the aromatic system.

Optimization Considerations

  • Solvent : Ethanol provides optimal polarity for intermediate stabilization. Substitution with methanol reduces yield by 15–20% due to poorer solubility of intermediates.
  • Temperature : Reactions below 70°C result in incomplete cyclization, while temperatures above 100°C promote side reactions such as ester hydrolysis.
  • Catalyst Loading : Sodium ethoxide concentrations >0.5 M accelerate reaction rates but increase dimerization byproducts.

Table 1 : Yield Variation with Reaction Parameters

Parameter Optimal Value Yield (%) Byproducts Identified
Solvent (Ethanol) 25 mL 73 Diethyl oxalate (<5%)
Temperature 80–90°C 73 Hydrolyzed ester (3–7%)
NaOEt Concentration 0.3 g/25 mL 73 N-Methylaniline derivatives (2%)

Thorpe–Ziegler Cyclization of Cyanothioacetamides

An alternative route utilizes cyanothioacetamide and arylhydrazones of benzoylacetone. This method constructs the thienopyridine core via Thorpe–Ziegler isomerization, offering modularity for introducing diverse substituents.

Synthetic Pathway

  • Formation of Pyridinethione : Cyanothioacetamide reacts with benzoylacetone arylhydrazone in DMF at 120°C to form 3-amino-6-arylpyridine-2-thiones.
  • Alkylation : Treatment with ethyl chloroacetate in acetone introduces the ester moiety.
  • Cyclization : Heating under reflux with potassium tert-butoxide induces ring closure to form the thieno[2,3-b]pyridine skeleton.

Advantages and Limitations

  • Advantages :
    • Enables incorporation of electron-withdrawing groups (e.g., trifluoromethyl) at position 4.
    • Higher functional group tolerance compared to acetamide-based routes.
  • Limitations :
    • Lower overall yields (55–60%) due to competing side reactions during alkylation.
    • Requires stringent anhydrous conditions to prevent hydrolysis of intermediates.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements have adapted solid-phase techniques to streamline synthesis. Wang resin-bound 3-aminopyridine precursors undergo sequential coupling with 4-methylphenylacetyl chloride and cyclization using polymer-supported base beads (e.g., PS-BEMP).

Key Steps

  • Resin Functionalization : Wang resin is derivatized with Fmoc-protected 3-aminopyridine.
  • Acylation : 4-Methylphenylacetyl chloride introduces the aryl moiety under Miyaura borylation conditions.
  • On-Resin Cyclization : Treatment with PS-BEMP in DMF at 60°C for 12 hours forms the thienopyridine core.
  • Cleavage : TFA/CH$$2$$Cl$$2$$ (1:9) releases the product, with yields averaging 65–70%.

Table 2 : Comparison of Solid-Phase vs. Solution-Phase Synthesis

Metric Solid-Phase Solution-Phase
Yield (%) 65–70 70–75
Purity (HPLC) >95% 85–90%
Scalability 100 mg–10 g 1 g–100 g
Byproduct Formation <2% 5–10%

Post-Synthetic Modifications and Byproduct Management

Common Byproducts and Mitigation Strategies

  • Ester Hydrolysis Products : Result from prolonged exposure to moisture. Controlled reaction atmospheres (N$$_2$$ purge) reduce incidence.
  • Dimerized Species : Formed via Michael addition of intermediates. Adding radical inhibitors (e.g., BHT) suppresses dimerization.
  • Oxidative Byproducts : Air oxidation of the thiophene ring generates sulfoxides. Conducting reactions under inert atmosphere minimizes oxidation.

Purification Techniques

  • Recrystallization : Ethanol/water (9:1) effectively removes polar impurities, yielding >99% pure product.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves non-polar dimers.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3500 cm$$^{-1}$$ (N–H stretch), 1701 cm$$^{-1}$$ (ester C=O), 1638 cm$$^{-1}$$ (amide C=O).
  • $$^1$$H NMR (DMSO-d$$_6$$) : δ 1.25 (t, 3H, CH$$2$$CH$$3$$), 2.35 (s, 3H, Ar–CH$$3$$), 4.20 (q, 2H, OCH$$2$$), 6.95–7.40 (m, 6H, aromatic).

X-ray Crystallography

Single-crystal analysis confirms the planar thienopyridine core with dihedral angles of 2.8° between the thiophene and pyridine rings. Intermolecular N–H⋯O hydrogen bonds form dimers, which further associate into chains via O–H⋯N interactions.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : N-(4-Methylphenyl)acetamide accounts for 45% of total costs. Sourcing from bulk suppliers reduces expenses by 20–25%.
  • Waste Management : Ethanol recovery systems lower solvent costs by 30%, while neutralization of sodium ethoxide byproducts requires pH-controlled effluent treatment.

Process Intensification

  • Continuous Flow Reactors : Microreactors operating at 100°C with a residence time of 10 minutes improve yield to 78% and reduce reaction volume by 40%.
  • Microwave Assistance : 15-minute irradiations at 150 W enhance cyclization rates, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can yield alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. For instance, a study demonstrated that treatment with this compound significantly reduced cell viability in human medullary thyroid carcinoma cells compared to controls, enhancing the effects of standard chemotherapeutic agents like staurosporine .
  • Mechanism of Action : The anticancer activity is attributed to the modulation of apoptotic pathways and inhibition of specific anti-apoptotic proteins. Additionally, it has shown efficacy against triple-negative breast cancer (TNBC) cell lines, indicating its potential as a therapeutic agent in oncology .

Antiviral Activity

The compound also shows promise in antiviral applications:

  • Molecular Docking Studies : Research indicates significant binding affinities to viral proteins associated with SARS-CoV-2, suggesting it may inhibit viral replication by targeting key viral components such as the main protease and spike glycoprotein.

Case Study 1: Anticancer Efficacy

A detailed study involving human medullary thyroid carcinoma cells demonstrated that treatment with ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate resulted in a significant reduction in cell viability. This study emphasized its role in enhancing the effects of standard chemotherapeutic agents by sensitizing resistant cells to apoptosis.

Case Study 2: Antiviral Activity

In another investigation focusing on SARS-CoV-2, compounds structurally related to this compound were assessed for their binding affinities using molecular docking simulations. Results indicated strong binding energies for some derivatives, supporting their potential as therapeutic agents against COVID-19.

Data Table of Biological Activities

Activity Type Cell Line/Model Effect Observed Reference
AnticancerHuman medullary thyroid carcinomaSignificant reduction in cell viability
AnticancerTriple-negative breast cancer (MDA-MB-231)Induction of apoptosis and decreased proliferation
AntiviralSARS-CoV-2 (molecular docking)Strong binding affinity to viral proteins

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Compound 15 : Ethyl 3-amino-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxylate
  • Substituent : 5-methyl-1-phenylpyrazole at position 4.
  • This may improve binding to biological targets but reduce metabolic stability .
Compound 6d : Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate
  • Substituent : 5-bromobenzofuran at position 5.
  • Properties : Yield (84–88%), brown crystals, melting point 260–262°C.
  • Comparison : The bromobenzofuran moiety increases molecular weight (449.32 g/mol) and introduces a bulky, electron-withdrawing group. This may enhance cytotoxicity but reduce solubility compared to the target compound .
Compound 6a : 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone
  • Substituent : Acetyl group at position 2 instead of an ethyl ester.
  • Properties : Melting point 279–281°C, IR band at 1670 cm⁻¹ (C=O stretch).

Trifluoromethyl Derivatives

Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • Substituents : 4-butoxyphenyl at position 6, trifluoromethyl at position 3.
  • Properties : Molecular weight 438.464 g/mol, XLogP3 ~4.6.
  • Comparison: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability.
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • Substituent : Phenyl at position 6, trifluoromethyl at position 4.
  • Properties : XLogP3 5.2, molecular weight 366.4 g/mol.
  • Comparison : Higher lipophilicity (XLogP3 5.2 vs. 4.7) may lead to improved blood-brain barrier penetration but increased risk of off-target effects .

Methoxy and Cyano Derivatives

Ethyl 3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
  • Substituent : 4-methoxyphenyl at position 6.
  • Properties : Molecular formula C₁₈H₁₅F₃N₂O₃S, TPSA 93.4.
  • Comparison : The methoxy group (electron-donating) enhances solubility but may reduce potency compared to the methyl group in the target compound .
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c)
  • Substituent: Cyano group at position 2.
  • Properties : IR band at 2118 cm⁻¹ (C≡N stretch), molecular weight 345.21 g/mol.

Biological Activity

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

Chemical Structure and Synthesis

The compound belongs to the thieno[2,3-b]pyridine class, which are known for their diverse pharmacological properties. The synthesis typically involves the S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by Thorpe–Ziegler isomerization to yield various derivatives with enhanced biological profiles . The structure can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Pharmacological Properties

This compound has been studied for its potential as a therapeutic agent. Key areas of biological activity include:

  • Anticancer Activity : Some derivatives of thieno[2,3-b]pyridines have shown promising results in targeting cancer cells by inhibiting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that these compounds may protect neuronal cells from damage, indicating potential use in neurodegenerative disorders.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various receptors and enzymes involved in critical biological pathways. For instance, some studies have indicated that derivatives can act as allosteric modulators at glutamate receptors, enhancing or inhibiting signaling pathways depending on the context .

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of thieno[2,3-b]pyridine derivatives against several cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a strong potential for development as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundMCF-712
Control (Doxorubicin)MCF-78

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced model in mice. The results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound7090

Study 3: Neuroprotective Effects

In vitro studies on neuronal cell cultures demonstrated that the compound could reduce oxidative stress markers significantly when exposed to neurotoxic agents. This suggests its potential role in neuroprotection.

TreatmentOxidative Stress Marker (µM)
Control50
Compound20

Q & A

Q. Methodological Insight :

  • Reagent Choice : Ethyl 2-chloroacetate is often used to introduce the ester moiety .
  • Purification : Crystallization from methanol or mixed solvents (dichloromethane:petroleum ether) ensures high purity .

Which spectroscopic and analytical techniques are critical for structural confirmation?

Q. Basic

  • IR Spectroscopy : Identifies NH₂ (3354–3487 cm⁻¹) and C=O (1660 cm⁻¹) groups .
  • NMR : ¹H NMR confirms aromatic protons (δ 7.01–8.01 ppm) and ester ethoxy groups (δ 1.25 ppm, triplet) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 56.66%, H: 3.46%, N: 9.01%) .

Q. Advanced :

  • X-ray Crystallography : Resolves planar thienopyridine rings and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELX software .
  • HRMS : Confirms exact mass (e.g., m/z 381.1 [M+H]⁺) and isotopic distribution .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Catalyst Use : Sodium ethoxide improves esterification efficiency compared to weaker bases .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions while ensuring complete conversion .

Q. Advanced

  • Substituent Effects :
    • 4-Methylphenyl : Improves lipophilicity and cell membrane permeability .
    • Thiophene/aryl groups : Boosts selectivity (e.g., GI₅₀ = 1 µM for MCF-7 cells) .
  • Mechanistic Studies : Modifications at the 6-position (e.g., bromophenyl) alter cell cycle arrest profiles (G1 vs. S phase) .

Q. Methodological Insight :

  • SAR Analysis : Compare GI₅₀ values across derivatives (e.g., III: 1 µM vs. IV: 3–4 µM) .

How do researchers resolve contradictions in biological activity data?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., NCI-H460 for lung cancer) and incubation times .
  • Meta-Analysis : Cross-reference studies with varying substituents (e.g., thiophene vs. bromophenyl) to identify activity trends .

What in vitro models are used to evaluate cytotoxicity?

Q. Basic

  • Cell Lines : MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) .
  • Protocols :
    • MTT Assay : Measures mitochondrial activity post-72h incubation .
    • Flow Cytometry : Quantifies apoptosis (e.g., Annexin V/PI staining) .

How does X-ray crystallography aid in structural elucidation?

Q. Advanced

  • Software : SHELXL refines bond lengths (mean C–C = 0.006 Å) and torsional angles .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize planar conformations (e.g., dimeric structures at symmetry centers) .

Q. Advanced

  • Molecular Docking : Screens binding affinity for kinases (e.g., EGFR) .
  • QSAR Models : Correlate logP values with GI₅₀ using substituent electronic parameters (σ, π) .

How are purity and stability ensured during storage?

Q. Basic

  • Analytical Methods : HPLC (≥95% purity), TLC (Rf = 0.3 in ethyl acetate:hexane) .
  • Storage Conditions : -20°C in amber vials to prevent photodegradation .

What are emerging applications beyond oncology?

Q. Advanced

  • Antimicrobials : Thieno[2,3-b]pyridines show MIC = 8–32 µg/mL against S. aureus .
  • Fluorescent Probes : Methoxy-substituted derivatives enable live-cell imaging .

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